molecular formula C9H19NO B1423524 3-ethoxy-N,2,2-trimethylcyclobutan-1-amine CAS No. 1334147-47-5

3-ethoxy-N,2,2-trimethylcyclobutan-1-amine

Cat. No.: B1423524
CAS No.: 1334147-47-5
M. Wt: 157.25 g/mol
InChI Key: BRIAXAVVOHZGCK-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 3-ethoxy-N,2,2-trimethylcyclobutan-1-amine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound is formally designated as (1R,3S)-3-ethoxy-N,2,2-trimethylcyclobutan-1-amine, indicating the presence of defined stereochemical configurations at the 1 and 3 positions of the cyclobutane ring. The Chemical Abstracts Service registry number for this compound is 1334147-47-5, providing a unique identifier for chemical database searches and regulatory documentation.

The molecular formula C9H19NO reflects the presence of nine carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and one oxygen atom, corresponding to a molecular weight of 157.25 grams per mole. The systematic name breakdown reveals the structural complexity: the cyclobutane core serves as the parent ring system, with geminal dimethyl substitution at the 2-position, an ethoxy group at the 3-position, and a methylamino group at the 1-position. The International Chemical Identifier representation provides a standardized format for computational chemistry applications: InChI=1S/C9H19NO/c1-5-11-8-6-7(10-4)9(8,2)3/h7-8,10H,5-6H2,1-4H3/t7-,8+/m1/s1.

Property Value
International Union of Pure and Applied Chemistry Name (1R,3S)-3-ethoxy-N,2,2-trimethylcyclobutan-1-amine
Chemical Abstracts Service Number 1334147-47-5
Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
PubChem Compound Identifier 95241119

The Simplified Molecular Input Line Entry System notation CCO[C@H]1CC@HNC captures the stereochemical relationships and connectivity patterns within the molecule. This notation explicitly defines the spatial arrangement of substituents around the chiral centers, which is crucial for understanding the compound's three-dimensional structure and potential biological activity. The presence of two chiral centers at positions 1 and 3 of the cyclobutane ring creates multiple possible stereoisomers, with the (1R,3S) configuration representing one specific enantiomeric form of the molecule.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound is fundamentally governed by the constraints imposed by the four-membered cyclobutane ring system and the spatial requirements of its substituents. Cyclobutane rings exhibit significant ring strain due to the deviation from ideal tetrahedral bond angles, with internal bond angles of approximately 88 degrees compared to the preferred 109.5 degrees for sp3 hybridized carbon atoms. This geometric distortion influences the overall molecular conformation and affects the positioning of the ethoxy, methylamino, and geminal dimethyl substituents.

The stereochemical configuration of the compound is defined by the presence of two stereogenic centers at the 1 and 3 positions of the cyclobutane ring. The (1R,3S) designation indicates that when viewed according to Cahn-Ingold-Prelog priority rules, the 1-position has R configuration while the 3-position exhibits S configuration. This specific stereochemical arrangement creates a unique three-dimensional architecture that influences the compound's physical properties and potential interactions with biological targets. The relative positioning of the methylamino and ethoxy groups in this configuration suggests possible intramolecular interactions that could stabilize particular conformational states.

Conformational analysis of cyclobutane derivatives reveals that these systems typically exist in dynamic equilibrium between puckered conformations rather than adopting a planar geometry. Studies on related cyclobutane compounds demonstrate that substituents can preferentially adopt axial or equatorial positions depending on their steric requirements and electronic properties. The conformational equilibrium between axial and equatorial forms is influenced by the nature and size of the substituents, with energy differences typically ranging from 0.2 to 1.1 kilocalories per mole for various functional groups.

Conformational Parameter Value/Range
Cyclobutane Internal Bond Angle ~88°
Ring Puckering Amplitude Variable
Axial-Equatorial Energy Difference 0.2-1.1 kcal/mol
Preferred Conformation Dynamic equilibrium

The geminal dimethyl substitution at the 2-position introduces additional steric bulk that restricts the conformational flexibility of the ring system. This substitution pattern creates a quaternary carbon center that locks the adjacent carbon atoms into specific spatial relationships, thereby influencing the overall molecular shape. The ethoxy group at the 3-position can adopt multiple rotational conformations around the carbon-oxygen bond, creating additional conformational complexity that must be considered in structural analyses.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound requires comprehensive analysis using multiple analytical techniques to elucidate its structural features and confirm its identity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework, including carbon-hydrogen connectivity, stereochemical relationships, and dynamic conformational behavior. The proton nuclear magnetic resonance spectrum of this compound would be expected to show characteristic signals for the various functional groups present in the molecule.

The nuclear magnetic resonance chemical shift patterns for cyclobutane derivatives typically exhibit unique features due to the ring strain and geometric constraints of the four-membered ring system. Protons attached to sp3 hybridized carbon atoms in cyclobutane rings generally resonate in the range of 1-2 parts per million, appearing in the upfield region of the spectrum. The presence of electron-withdrawing groups such as the amine and ether functionalities would be expected to cause downfield shifts of adjacent protons due to deshielding effects. Studies on monosubstituted cyclobutanes demonstrate that functional groups can produce significant shielding effects on protons located on the opposite side of the ring, with hydroxyl and amino groups causing large upfield shifts compared to their effects in acyclic systems.

Nuclear Magnetic Resonance Region Expected Signals Chemical Shift Range (ppm)
Cyclobutane Protons Ring CH 1.0-3.0
Ethoxy Group -OCH2CH3 1.2-4.0
Methylamino -NHCH3 2.3-2.8
Geminal Dimethyl C(CH3)2 1.0-1.5

The infrared spectroscopy profile of this compound would reveal characteristic absorption bands corresponding to the various functional groups within the molecule. The secondary amine functionality would produce characteristic nitrogen-hydrogen stretching vibrations, typically appearing as medium intensity bands in the region of 3300-3500 wavenumbers. The carbon-hydrogen stretching vibrations from the alkyl groups would appear in the region of 2850-3000 wavenumbers, with multiple overlapping bands due to the presence of methyl and methylene groups. The ether linkage would contribute carbon-oxygen stretching vibrations in the region of 1000-1300 wavenumbers.

Mass spectrometric analysis provides crucial information about the molecular ion peak and fragmentation patterns that confirm the molecular formula and structural connectivity. The molecular ion peak for this compound would appear at mass-to-charge ratio 157, corresponding to the molecular weight of 157.25 grams per mole. Fragmentation patterns would likely involve loss of the ethyl group from the ether functionality, loss of the methyl group from the amine, and ring-opening processes characteristic of strained cyclobutane systems. The presence of nitrogen in the molecule would contribute to characteristic fragmentation patterns involving alpha-cleavage adjacent to the amine functionality.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound would provide definitive information about its solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice. X-ray crystallographic studies on related cyclobutane derivatives have revealed important structural features, including the degree of ring puckering, the spatial arrangement of substituents, and the influence of crystal packing forces on molecular geometry. The analysis of crystal structures allows for direct comparison between theoretical predictions and experimental observations, providing validation for computational models and conformational analyses.

Conformational studies of cyclobutane derivatives typically reveal complex dynamic behavior due to the inherent flexibility of the four-membered ring system. The conformational preferences of substituted cyclobutanes are influenced by multiple factors, including steric interactions between substituents, electronic effects, and potential intramolecular hydrogen bonding interactions. In the case of this compound, the presence of both donor and acceptor functionalities creates opportunities for intramolecular stabilization through hydrogen bonding between the amine hydrogen and the ether oxygen.

Advanced crystallographic techniques, including single-crystal X-ray diffraction and powder diffraction methods, can provide detailed structural information about the solid-state properties of the compound. Studies on chiral cyclobutane compounds have demonstrated that stereochemical configuration significantly influences crystal packing arrangements and intermolecular interactions. The amphiphilic nature of molecules containing both hydrophobic alkyl groups and hydrophilic amine functionalities can lead to interesting supramolecular organization patterns in the solid state.

Crystallographic Parameter Typical Range Significance
Cyclobutane Ring Puckering 0-30° Conformational flexibility
Carbon-Carbon Bond Length 1.52-1.56 Å Ring strain effects
Carbon-Nitrogen Bond Length 1.45-1.50 Å Amine substitution
Carbon-Oxygen Bond Length 1.42-1.46 Å Ether functionality

The temperature-dependent behavior of the crystal structure can provide insights into the dynamics of conformational interconversion and the barriers to rotation around single bonds. Variable-temperature crystallographic studies allow for the observation of phase transitions and conformational changes that occur as thermal energy is increased. Such studies are particularly valuable for understanding the relationship between molecular structure and physical properties, including melting point, solubility, and polymorphic behavior.

Properties

IUPAC Name

3-ethoxy-N,2,2-trimethylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-5-11-8-6-7(10-4)9(8,2)3/h7-8,10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIAXAVVOHZGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example Reaction Scheme

Step Reactants Conditions Product
1 3-ethoxy-2,2-dimethylcyclobutan-1-carbonitrile LiAlH4 in diethyl ether, then acid workup This compound

This method is advantageous due to the mild conditions and high selectivity for primary amines.

Cyclobutane Ring Construction and Functionalization

The cyclobutane ring can be constructed by:

  • [2+2] Cycloaddition Reactions: Photochemical or thermal [2+2] cycloaddition of alkenes can form cyclobutane rings with substituents in defined positions.

  • Ring Closure via Intramolecular Reactions: Starting from linear precursors with appropriately placed functional groups (e.g., halides and nucleophiles), intramolecular nucleophilic substitution can close the ring.

Once the ring is formed, selective functionalization at the 3-position with an ethoxy group can be achieved by:

  • Nucleophilic Substitution: Introduction of an ethoxy substituent via reaction of a suitable leaving group (e.g., halogen) with sodium ethoxide.

  • Etherification Reactions: Conversion of hydroxyl groups to ethoxy ethers using ethyl halides under basic conditions.

Introduction of the Amine Group

The amine group at the 1-position can be introduced by:

Detailed Research Findings and Data Table

Though no direct literature data on this compound is available, analogous compounds and general amine synthesis provide the following insights:

Method Key Reagents Conditions Yield (%) Notes
Reduction of nitrile with LiAlH4 LiAlH4, diethyl ether, acid workup 0 °C to room temp 70-90% (typical) High selectivity for primary amines
Nucleophilic substitution of halogenoalkane Cyclobutyl halide, NH3 or amine, solvent (ethanol) Reflux, several hours 50-80% Possible side reactions include elimination
Etherification for ethoxy group Alcohol precursor, ethyl halide, base (NaH or K2CO3) Room temp to reflux 60-85% Requires protection of amine if present

Analytical and Characterization Considerations

  • NMR Spectroscopy: To confirm the substitution pattern on the cyclobutane ring and the presence of ethoxy and amine groups.

  • Mass Spectrometry: To verify molecular weight and fragmentation consistent with the target compound.

  • Infrared Spectroscopy (IR): To detect characteristic NH2 stretching and C-O stretching for the ethoxy group.

  • Chromatographic Purity: HPLC or GC to assess purity and monitor reaction progress.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N,2,2-trimethylcyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Substituted cyclobutane derivatives.

Scientific Research Applications

3-ethoxy-N,2,2-trimethylcyclobutan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethoxy-N,2,2-trimethylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclobutane Amines with Alkyl/Aryl Substituents

  • 3,3-Dimethylcyclobutan-1-amine Hydrochloride (C₆H₁₄ClN): Lacks the ethoxy group but shares dimethyl substitution at position 2. Its hydrochloride form enhances solubility, contrasting with the free-base nature of the target compound. Storage conditions (room temperature) and synthetic accessibility highlight its stability .
  • This structural difference may influence biological activity or binding affinity .

Ethoxy-Substituted Amines

  • 3-Ethoxy-N,N-Dimethylpropylamine (C₇H₁₇NO): A linear analog with an ethoxy group on a propyl chain. Its lower molecular weight (131.22 g/mol) and logP (0.892) suggest higher hydrophilicity than the cyclobutane counterpart. Analytical methods (e.g., HPLC on Newcrom R1 columns) are established for this compound .
  • N,N-Dibenzyl-3-Ethoxy-3-Methylbutan-1-Amine : Synthesized via KH/ethyl iodide alkylation, this compound demonstrates the feasibility of introducing ethoxy groups in branched amines, though steric hindrance may reduce reaction yields (~70–80%) .

Physicochemical and Spectroscopic Properties

Compound Molecular Formula Key Substituents CCS (Ų, [M+H]⁺) LogP Synthesis Yield (%)
3-Ethoxy-N,2,2-trimethylcyclobutan-1-amine C₉H₁₉NO 3-ethoxy, N/2/2-trimethyl 133.1 ~1.8* N/A
3,3-Dimethylcyclobutan-1-amine HCl C₆H₁₄ClN 3,3-dimethyl N/A ~0.5 >90
3-Ethoxy-N,N-dimethylpropylamine C₇H₁₇NO Linear ethoxy, N-dimethyl N/A 0.892 ~85
3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine C₁₁H₁₃FN 4-fluorophenyl, N-methyl N/A ~2.5 N/A

*Estimated via analogy to similar amines.

Biological Activity

3-Ethoxy-N,2,2-trimethylcyclobutan-1-amine is a chemical compound notable for its unique cyclobutane ring structure, which is substituted with ethoxy and trimethyl groups. This compound has garnered interest in the fields of chemistry and biology due to its potential biological activity and interactions with various biomolecules. This article explores its synthesis, chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₉H₁₉NO
  • Molecular Weight : 171.25 g/mol
  • IUPAC Name : this compound
  • InChI Key : BRIAXAVVOHZGCK-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes:

  • Starting Materials : 2,2-dimethyl-1,3-propanediol and ethylamine.
  • Catalyst : Strong acid catalyst.
  • Conditions : Elevated temperatures to facilitate cyclization.

This method can be optimized for yield and purity through the use of batch reactors or continuous flow systems .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound can bind to various receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact targets and pathways are context-dependent but may involve:

  • Receptor Binding : Potential modulation of neurotransmitter receptors.
  • Enzyme Interaction : Inhibition or activation of specific enzymatic pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
  • Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promise in inhibiting cell proliferation.
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, suggesting potential applications in neuropharmacology.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialActivity against specific bacteria
CytotoxicityInhibition of cancer cell lines
NeuropharmacologicalModulation of neurotransmitter systems

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Antimicrobial Activity :
    • Researchers tested the compound against Gram-positive and Gram-negative bacteria.
    • Results indicated significant inhibition zones compared to control groups.
  • Cytotoxicity Assessment :
    • In vitro assays on various cancer cell lines showed dose-dependent cytotoxic effects.
    • Mechanistic studies suggested apoptosis as a pathway for cell death.
  • Neuropharmacological Investigation :
    • Behavioral assays in animal models indicated potential anxiolytic effects.
    • Further receptor binding studies are ongoing to elucidate specific interactions.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for 3-ethoxy-N,2,2-trimethylcyclobutan-1-amine?

The synthesis requires precise control of temperature, solvent choice (e.g., polar aprotic solvents), and reaction time to maximize yield and purity. For cyclobutane derivatives, cyclization reactions under inert atmospheres are common, with intermediates stabilized by substituents like ethoxy groups. Analytical validation via NMR (e.g., 1^1H, 13^{13}C) and mass spectrometry is essential for structural confirmation .

Q. How can the stereochemical and structural integrity of this compound be validated experimentally?

Nuclear Overhauser Effect (NOE) NMR experiments can resolve stereochemical ambiguities, while X-ray crystallography provides definitive structural data. Computational methods (e.g., DFT calculations) may supplement experimental data to confirm bond angles and torsional strain in the cyclobutane ring .

Q. What are the key reactivity patterns of this compound in common organic transformations?

The ethoxy group acts as an electron-donating substituent, stabilizing carbocation intermediates in acid-catalyzed reactions. The amine group participates in nucleophilic substitutions or reductive aminations. For example, LiAlH4_4 can reduce imine intermediates, while alkylation reactions require protection of the amine to avoid side products .

Advanced Research Questions

Q. How do steric and electronic effects from substituents influence reaction mechanisms involving this compound?

The 2,2-dimethyl and ethoxy groups introduce steric hindrance, slowing reactions at the cyclobutane ring. Computational modeling (e.g., transition state analysis) can quantify activation barriers, while substituent electronic effects are probed via Hammett plots or infrared spectroscopy (e.g., C-O stretching frequencies) .

Q. What methodologies are suitable for studying its interactions with biological targets (e.g., enzymes or receptors)?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure binding affinities. Mutagenesis studies on receptor binding pockets may identify key residues interacting with the cyclobutane core. Radiolabeled analogues (e.g., 14^{14}C-labeled) enable pharmacokinetic profiling .

Q. How can contradictory data on its biological activity be resolved?

Reproducibility studies under standardized conditions (e.g., pH, temperature) are critical. Cross-validate results using orthogonal assays (e.g., in vitro enzyme inhibition vs. cellular viability assays). Contradictions may arise from impurities or stereochemical variations, necessitating HPLC purity checks and enantiomeric resolution .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

Directed ortho-metalation (DoM) or protecting-group strategies (e.g., Boc for amines) enhance regioselectivity. Solvent effects (e.g., DMF vs. THF) and catalyst selection (e.g., Pd vs. Cu) also modulate outcomes. Kinetic studies using in situ IR or NMR track intermediate formation .

Q. How does the cyclobutane ring’s strain affect its stability in aqueous vs. non-polar environments?

Accelerated stability studies (e.g., 40°C/75% RH) combined with LC-MS degradation profiling identify hydrolysis or oxidation pathways. Computational solvation models (e.g., COSMO-RS) predict solubility and stability trends, validated experimentally via partition coefficient (log P) measurements .

Methodological Notes

  • Data Interpretation : Always cross-reference spectral data (NMR, MS) with computational predictions to resolve ambiguities.
  • Biological Assays : Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay robustness.
  • Synthetic Reproducibility : Document batch-to-batch variability using statistical metrics (e.g., RSD for yields).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethoxy-N,2,2-trimethylcyclobutan-1-amine
Reactant of Route 2
3-ethoxy-N,2,2-trimethylcyclobutan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.